Home > Products > Building Blocks P10750 > 6-Bromoquinazoline
6-Bromoquinazoline - 89892-21-7

6-Bromoquinazoline

Catalog Number: EVT-354882
CAS Number: 89892-21-7
Molecular Formula: C8H5BrN2
Molecular Weight: 209.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(Halogenoanilino)-6-bromoquinazolines

  • Compound Description: This class of compounds features a 6-bromoquinazoline core with a halogen-substituted aniline group attached at the 4-position. The halogen substituents on the aniline ring include fluorine, chlorine, and bromine. These compounds were investigated for their in vitro cytotoxicity against MCF-7 and HeLa cells []. Some derivatives exhibited significant cytotoxicity and selectivity against HeLa cells, with some demonstrating superior activity compared to Gefitinib [].

4-(Halogenoanilino)-6-(4-fluorophenyl)quinazolines

  • Compound Description: These compounds are similar to the 4-(halogenoanilino)-6-bromoquinazolines but with the bromine atom at the 6-position replaced by a 4-fluorophenyl group. This modification led to increased cytotoxicity against HeLa cells for some derivatives compared to their 6-bromo counterparts []. These compounds also showed moderate to significant inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK), suggesting potential as anticancer agents [].

2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines

  • Compound Description: This series of compounds builds upon the 4-(halogenoanilino)-6-bromoquinazoline structure by incorporating a 4-chlorophenyl group at the 2-position of the quinazoline ring. This modification generally led to improved cytotoxicity and selectivity against HeLa cells compared to their 2-unsubstituted counterparts [].

2-(4-Chlorophenyl)-4-(halogenoanilino)-6-(4-fluorophenyl)quinazolines

  • Compound Description: These compounds combine the structural features of the previous two groups, featuring both the 4-chlorophenyl group at the 2-position and the 4-fluorophenyl group at the 6-position of the quinazoline ring. This combination resulted in increased cytotoxicity against HeLa cells for most derivatives []. Notably, compound 3g, 3l, and 4l exhibited significant inhibitory effects against EGFR-TK and showed promising interactions with the EGFR binding site in molecular docking studies [].

4-Arylamino-6-bromoquinazolines

  • Compound Description: This class encompasses a broader range of compounds with various aryl groups attached to the 4-amino substituent of the 6-bromoquinazoline core. These aryl groups include substituted phenyl rings, as well as heterocyclic moieties like furyl groups []. Several of these compounds demonstrated promising anti-tumor activity against BGC-823 and A549 cells in vitro [].

6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione

  • Compound Description: This compound introduces a chlorosulfonyl group at the 8-position of the 6-bromoquinazoline core, along with two oxo groups at positions 2 and 4. This compound serves as a versatile intermediate for synthesizing further substituted quinazoline derivatives with potential biological activity [].
Classification

6-Bromoquinazoline belongs to the class of heterocyclic compounds, specifically the quinazolines, which are characterized by their nitrogen-containing aromatic rings. Quinazolines and their derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Synthesis Analysis

The synthesis of 6-bromoquinazoline typically involves several steps:

  1. Starting Material Preparation: The synthesis often begins with anthranilic acid, which is brominated using N-bromosuccinimide in acetonitrile to yield 5-bromoanthranilic acid.
  2. Formation of Key Intermediate: This intermediate is then reacted with chloroacetyl chloride under basic conditions (using 1,4-Diazabicyclo[2.2.2]octane) in dichloromethane to form 6-bromo-2-chloro-3-quinazolinone.
  3. Final Derivative Formation: The key intermediate is further reacted with various substituted anilines through nucleophilic attack, followed by refluxing with uracil derivatives to produce a range of 6-bromoquinazoline derivatives.
Molecular Structure Analysis

The molecular structure of 6-bromoquinazoline can be described as follows:

  • Molecular Formula: C8_{8}H6_{6}BrN3_{3}
  • Molecular Weight: Approximately 228.06 g/mol
  • Structure: The compound features a bromine atom attached to the sixth carbon of the quinazoline ring. The nitrogen atoms at positions one and three contribute to the basicity and potential for forming hydrogen bonds.

Structural Data

  • Bond Angles: The angles between adjacent carbon atoms in the aromatic system are approximately 120 degrees due to sp2^2 hybridization.
  • Planarity: The compound is largely planar, which is favorable for π-π interactions with biological targets.
Chemical Reactions Analysis

6-Bromoquinazoline participates in various chemical reactions that enhance its utility in drug design:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, allowing for the introduction of different functional groups.
  • Coupling Reactions: It can also participate in coupling reactions to form more complex structures that may exhibit enhanced biological activity.
  • Reactivity with Biological Targets: In biological systems, 6-bromoquinazoline derivatives have been shown to interact with specific enzymes and receptors, such as epidermal growth factor receptor (EGFR), leading to inhibition of cancer cell proliferation .
Mechanism of Action

The mechanism by which 6-bromoquinazoline exerts its biological effects primarily involves its interaction with protein targets:

  1. Inhibition of Enzymatic Activity: Compounds derived from 6-bromoquinazoline have been shown to inhibit the activity of kinases like EGFR. This inhibition disrupts signaling pathways crucial for cancer cell survival and proliferation.
  2. Induction of Apoptosis: Certain derivatives induce apoptosis in cancer cells through mechanisms that may involve cell cycle arrest at specific phases (e.g., S-phase), as evidenced by flow cytometry studies .
  3. Binding Affinity: Molecular docking studies indicate that these compounds exhibit strong binding affinities for EGFR, suggesting a competitive inhibition mechanism whereby they prevent substrate binding .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinazoline are critical for its application in drug development:

  • Solubility: It is generally soluble in organic solvents such as dimethyl sulfoxide and dichloromethane but may have limited solubility in water.
  • Melting Point: The melting point varies based on substitution but typically falls within a range suitable for pharmaceutical formulations.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

The scientific applications of 6-bromoquinazoline are extensive:

  1. Anticancer Research: Its derivatives are being explored as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
  2. Drug Development: Ongoing research focuses on optimizing the structure of 6-bromoquinazoline derivatives to enhance their efficacy and selectivity against cancer targets.
  3. Biochemical Studies: It serves as a valuable tool in biochemical assays aimed at understanding kinase signaling pathways and developing targeted therapies .

Properties

CAS Number

89892-21-7

Product Name

6-Bromoquinazoline

IUPAC Name

6-bromoquinazoline

Molecular Formula

C8H5BrN2

Molecular Weight

209.04 g/mol

InChI

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H

InChI Key

FLQBSQZDZFVMTO-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NC=C2C=C1Br

Synonyms

6-Bromo-quinazoline

Canonical SMILES

C1=CC2=NC=NC=C2C=C1Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.